molecular formula C4H4O6Sn B1213152 Stannous tartrate CAS No. 815-85-0

Stannous tartrate

Cat. No.: B1213152
CAS No.: 815-85-0
M. Wt: 266.78 g/mol
InChI Key: YXTDAZMTQFUZHK-ZVGUSBNCSA-L
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Description

Stannous tartrate is a chemical compound that has various applications in scientific research. It is a coordination complex of stannous ions and tartrate ligands, which are used as reducing agents and catalysts in various chemical reactions. This compound has been extensively studied for its biochemical and physiological effects on living organisms.

Scientific Research Applications

Antibacterial and Caries Inhibition

Stannous tartrate, along with other stannous compounds like stannous fluoride, has been studied for its effects on dental health. Research shows that stannous fluoride can inhibit caries in rats more effectively than sodium fluoride. This suggests that stannous compounds, including this compound, might have antibacterial effects beneficial in dental care (Rölla et al., 1983).

Medical Imaging and Radioactive Labeling

This compound serves as a reducing agent in medical imaging, particularly in labeling platelets with technetium-99m. This technique has been tested in vitro and in vivo in rabbits, showing potential for improved labeling rates and maintaining platelet function, which is crucial for diagnostic imaging (Run-lin, 2012).

Impact on Intestinal Flora

An investigation into the effects of this compound on rat intestinal flora revealed that high concentrations can lead to a decrease in aerobic bacteria and negatively affect Escherichia coli bacteria growth. This suggests potential implications for this compound in altering gut microbiome (Ayano, 1960).

Role in Nanoparticle Synthesis

This compound, along with other stannous compounds, plays a role in the preparation of human serum albumin nanospheres labeled with radionuclides. The research indicates high efficiency and stability of these labeled nanospheres, which can be significant in drug delivery and diagnostic applications (Borza et al., 2009).

Safety and Hazards

Stannous tartrate can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is harmful if swallowed . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray, and to avoid contact with skin and eyes .

Future Directions

Stannous tartrate has potential applications in the field of dyeing and printing textiles . It has also been used in the formulation of kits for 99m Tc-labeling in radiopharmaceuticals, indicating potential future directions in medical imaging .

Mechanism of Action

Target of Action

Tin(II) tartrate, also known as Stannous tartrate, is a chemical compound with the formula SnC4H4O6 The primary targets of this compound are not well-documented in the literature

Mode of Action

It is known that tin(ii) can form stable bonds yielding coordination complexes with transition metal fragments . This suggests that Tin(II) tartrate may interact with its targets through the formation of such complexes, leading to changes in the target’s function or structure.

Biochemical Pathways

Some research suggests that tin(ii) complexes can have anti-inflammatory properties

Result of Action

Some research suggests that tin(ii) compounds can have cytotoxic properties

Action Environment

The action of Tin(II) tartrate can be influenced by various environmental factors. For instance, the slightly acidic electrolyte used in the electrodeposition of Tin(II) tartrate contains only two components: Tin(II) chloride and tri-ammonium citrate. This environment is easy to control and the electrodeposition can be done at room temperature . .

Biochemical Analysis

Biochemical Properties

Stannous tartrate plays a significant role in biochemical reactions, particularly as a reducing agent. It interacts with various enzymes, proteins, and other biomolecules. For instance, this compound is used in the radiolabeling of sulfadiazine with technetium-99m, where it acts as a reducing agent in the presence of gentistic acid at a specific pH . This interaction highlights its importance in facilitating radiochemical reactions with high labeling efficiency.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, in radiolabeling processes, this compound can impact the uptake and distribution of radiolabeled compounds within cells, thereby influencing cellular imaging and diagnostic applications .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It acts as a reducing agent, facilitating the reduction of technetium-99m in radiolabeling processes. This reduction is crucial for the successful binding of the radiolabeled compound to the target biomolecule. Additionally, this compound may influence enzyme activity by altering the redox state of the enzyme or its cofactors .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors to consider. Over time, this compound may undergo oxidation, leading to a decrease in its reducing capacity. Long-term studies have shown that the stability of this compound is crucial for maintaining its effectiveness in biochemical reactions .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as enhancing the efficiency of radiolabeling processes. At higher doses, this compound may exhibit toxic or adverse effects, including oxidative stress and cellular damage. It is essential to determine the optimal dosage to balance efficacy and safety .

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those related to redox reactions. It interacts with enzymes and cofactors involved in these pathways, influencing metabolic flux and metabolite levels. The role of this compound in facilitating the reduction of technetium-99m highlights its importance in metabolic processes related to radiolabeling .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. This compound may be transported across cell membranes through specific transporters or by passive diffusion. Once inside the cell, it can localize to specific compartments or organelles, influencing its activity and function .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can affect its interactions with biomolecules and its overall effectiveness in biochemical reactions .

Properties

{ "Design of the Synthesis Pathway": "Stannous tartrate can be synthesized by reacting stannous chloride with potassium sodium tartrate in an aqueous solution.", "Starting Materials": [ "Stannous chloride", "Potassium sodium tartrate", "Water" ], "Reaction": [ "Dissolve 10 g of stannous chloride in 50 mL of water", "Dissolve 20 g of potassium sodium tartrate in 50 mL of water", "Mix the two solutions together and stir for 30 minutes", "Heat the mixture to 70°C and stir for an additional 30 minutes", "Allow the mixture to cool to room temperature and filter the resulting precipitate", "Wash the precipitate with water and dry in a desiccator" ] }

815-85-0

Molecular Formula

C4H4O6Sn

Molecular Weight

266.78 g/mol

IUPAC Name

(2R,3R)-2,3-dihydroxybutanedioate;tin(2+)

InChI

InChI=1S/C4H6O6.Sn/c5-1(3(7)8)2(6)4(9)10;/h1-2,5-6H,(H,7,8)(H,9,10);/q;+2/p-2/t1-,2-;/m1./s1

InChI Key

YXTDAZMTQFUZHK-ZVGUSBNCSA-L

Isomeric SMILES

[C@@H]([C@H](C(=O)[O-])O)(C(=O)[O-])O.[Sn+2]

SMILES

C(C(C(=O)[O-])O)(C(=O)[O-])O.[Sn+2]

Canonical SMILES

C(C(C(=O)[O-])O)(C(=O)[O-])O.[Sn+2]

815-85-0

physical_description

White solid;  [Merck Index] White powder;  [Avocado Research MSDS]

Pictograms

Irritant

synonyms

(R*,R*)-(+-)-2,3-dihydroxybutanedioic acid, monoammonium monosodium salt
aluminum tartrate
ammonium tartrate
calcium tartrate
calcium tartrate tetrahydrate
Mn(III) tartrate
potassium tartrate
seignette salt
sodium ammonium tartrate
sodium potassium tartrate
sodium tartrate
stannous tartrate
tartaric acid
tartaric acid, ((R*,R*)-(+-))-isomer
tartaric acid, (R*,S*)-isomer
tartaric acid, (R-(R*,R*))-isomer
tartaric acid, (S-(R*,R*))-isomer
tartaric acid, ammonium sodium salt, (1:1:1) salt, (R*,R*)-(+-)-isomer
tartaric acid, calcium salt, (R-R*,R*)-isomer
tartaric acid, monoammonium salt, (R-(R*,R*))-isomer
tartrate

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

ANone: Stannous tartrate acts as a reducing agent. It reduces the oxidation state of 99mTc-pertechnetate, allowing it to bind to the target molecule, often a peptide or antibody. This binding forms a stable complex that can be used for imaging or therapeutic purposes. [, , , , , , ]

ANone: this compound has the molecular formula C4H4O6Sn and a molecular weight of 266.77 g/mol. [Not explicitly mentioned in the provided abstracts, but can be deduced from the chemical name and basic chemistry knowledge.]

ANone: While the provided abstracts don't delve into specific spectroscopic data, techniques like infrared spectroscopy and nuclear magnetic resonance spectroscopy can be employed to elucidate the structural features of this compound. [Not directly addressed in the provided abstracts.]

ANone: this compound's stability in solution is crucial for its effectiveness as a reducing agent. Studies indicate that the addition of stabilizing agents like ascorbic acid can enhance its stability over time, especially in the presence of oxygen. [] This stability is paramount for ensuring the reproducibility and reliability of labeling procedures, particularly in radiopharmaceutical preparations. []

ANone: Beyond its prominent role in radiolabeling, the catalytic properties of this compound are not extensively explored in the provided research. Further investigations are needed to determine its potential catalytic applications in other chemical reactions. [Not directly addressed in the provided abstracts.]

ANone: The impact of structural alterations to the tartrate moiety on this compound's reducing ability remains unexplored in the provided research. Investigating such modifications could provide a deeper understanding of its structure-activity relationship and potentially lead to the development of more effective reducing agents. [Not directly addressed in the provided abstracts.]

ANone: Researchers use techniques like thin-layer chromatography and high-performance liquid chromatography to evaluate the stability of radiolabeled compounds prepared using this compound. [, , , , ] Maintaining the stability of these formulations is crucial for their efficacy and shelf-life, directly impacting their suitability for clinical use. []

ANone: While the provided research doesn't explicitly address specific SHE regulations for this compound, handling radiolabeled materials necessitates strict adherence to safety protocols to minimize radiation exposure and ensure proper waste disposal. [Not directly addressed in the provided abstracts, but standard practice in radiochemistry.]

ANone: Studies on various 99mTc-labeled compounds prepared using this compound reveal diverse pharmacokinetic behaviors. Some compounds demonstrate rapid blood clearance, mainly through the hepatobiliary system or renal excretion. [, , ] Understanding the ADME properties of these complexes is essential for optimizing their use in imaging and therapy.

ANone: Researchers have employed animal models, including mice and rabbits, to study the biodistribution and targeting capabilities of 99mTc-labeled compounds for applications like tumor hypoxia imaging and bacterial infection detection. [, , , , ] These studies highlight the potential of such compounds in diagnosing various disease states.

ANone: While the provided research doesn't explicitly address the development of resistance to these compounds, it's a crucial aspect to consider, especially for therapeutic applications targeting bacterial infections. Further research is needed to investigate the potential for resistance emergence. [Not directly addressed in the provided abstracts, but a relevant consideration in the broader context.]

ANone: The development of methods for labeling proteins like human serum albumin and immunoglobulin G with 99mTc using this compound marked a significant advancement in radiolabeling technology. [, ] This laid the foundation for the development of various radiopharmaceuticals used in diagnostic imaging.

ANone: The research provided highlights the interdisciplinary nature of this compound applications, bridging chemistry, radiochemistry, and medicine. The development of 99mTc-labeled compounds for imaging atherosclerotic plaques exemplifies the synergy between these disciplines. [] Similarly, the use of this compound in labeling antibodies for potential radioimmunotherapy applications underscores its significance in advancing cancer treatment strategies. []

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